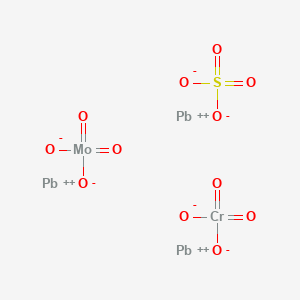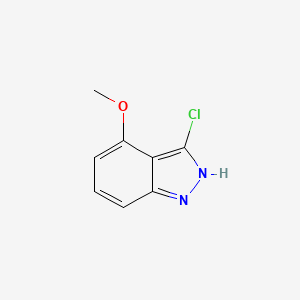
C.I. Pigment Red 104
Vue d'ensemble
Description
C.I. Pigment Red 104, also known as lead chromate molybdate sulfate red, is an inorganic pigment widely used for its vibrant red color. This compound is a mixed crystal of lead chromate, lead molybdate, and lead sulfate. It is known for its excellent opacity, lightfastness, and heat stability, making it a popular choice in various industrial applications .
Méthodes De Préparation
C.I. Pigment Red 104 is synthesized through a wet chemical process. The preparation involves the coprecipitation of lead chromate, lead molybdate, and lead sulfate in a reaction solution containing sodium dichromate, sodium sulfate, sodium molybdate, and a lead salt, typically lead nitrate. The reaction conditions are carefully controlled to ensure the formation of the desired pigment .
Analyse Des Réactions Chimiques
C.I. Pigment Red 104 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to changes in its color properties.
Reduction: Reduction reactions can alter the oxidation state of the chromium and molybdenum components, affecting the pigment’s stability and color.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
C.I. Pigment Red 104 has a wide range of scientific research applications:
Chemistry: It is used as a standard pigment in various chemical studies due to its well-defined properties.
Biology: The pigment is used in histological staining to highlight specific structures in biological tissues.
Mécanisme D'action
The effects of C.I. Pigment Red 104 are primarily due to its chemical composition and structure. The lead chromate component provides the vibrant red color, while the molybdate and sulfate components contribute to the pigment’s stability and opacity. The pigment interacts with light through absorption and scattering, resulting in its characteristic color. The molecular targets and pathways involved in its effects are related to its interaction with light and its chemical stability .
Comparaison Avec Des Composés Similaires
C.I. Pigment Red 104 is often compared with other similar pigments, such as:
C.I. Pigment Yellow 34 (lead chromate): This pigment has similar chemical properties but provides a yellow color instead of red.
C.I. Pigment Red 146 (azo pigment): This organic pigment offers a different shade of red and has different chemical properties, such as better solvent resistance and lightfastness.
C.I. Pigment Red 101 (iron oxide red): This pigment is less toxic and provides a different shade of red, but it may not have the same opacity and stability as C.I.
This compound is unique due to its combination of lead chromate, lead molybdate, and lead sulfate, which provides a distinct set of properties that are not easily replicated by other pigments.
Propriétés
IUPAC Name |
dioxido(dioxo)chromium;dioxido(dioxo)molybdenum;lead(2+);sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.Mo.H2O4S.8O.3Pb/c;;1-5(2,3)4;;;;;;;;;;;/h;;(H2,1,2,3,4);;;;;;;;;;;/q;;;;;;;4*-1;3*+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNAPVYQLLNFOI-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[Pb+2].[Pb+2].[Pb+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrMoO12Pb3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
9.9e+02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, Dark orange or light red solid; [HSDB] Insoluble in water; [MSDSonline] "Solid solution of lead chromate, lead molybdate, and lead sulfate." [Hawley] | |
| Record name | C.I. Pigment Red 104 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdate Orange | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2443 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
<0.01 mg/L at 20 °C | |
| Details | ECB; European Chemicals Bureau, IUCLID Datasheet, C.I. Pigment Red 104, Available from, as of Feb 11, 2009: https://ecb.jrc.ec.europa.eu/IUCLID-DataSheets/12656858.pdf | |
| Record name | C.I. PIGMENT RED 104 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4211 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Fine dark orange or light red powder, Hue depends on the proportion of molybdate, crystal form, and particle size. /Molybdate Red and Molybdate Orange/ | |
CAS No. |
12656-85-8 | |
| Record name | C.I. Pigment Red 104 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012656858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Pigment Red 104 | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead chromate molybdate sulfate red | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | C.I. PIGMENT RED 104 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4211 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3-Dimethylimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B3228525.png)









![5-Chloro-3,4-dihydropyrido[2,3-D]pyrimidin-2(1H)-one](/img/structure/B3228597.png)
